Physical Property Differentiation: 3-Allylthiophene vs. 2-Allylthiophene (CAS 20849-87-0)
Head-to-head comparison of predicted physicochemical properties reveals consistent differences between the 3-allyl and 2-allyl regioisomers that impact distillation purification, vapor-phase processing, and solvent selection. 3-Allylthiophene exhibits a higher boiling point (160.8±9.0 °C vs. 157.1±9.0 °C at 760 mmHg) than its 2-allyl counterpart, a 3.7 °C difference at the nominal mean value . Its vapor pressure is lower (3.1±0.3 mmHg vs. 3.6±0.3 mmHg at 25 °C), representing an approximately 14% reduction in volatility . The enthalpy of vaporization is marginally higher (38.1±3.0 vs. 37.8±3.0 kJ/mol), consistent with slightly stronger intermolecular interactions in the 3-isomer . These differences, while modest, are meaningful for fractional distillation purification and for chemical vapor deposition or vacuum thermal evaporation processes where monomer volatility must be precisely controlled.
| Evidence Dimension | Boiling point, vapor pressure, enthalpy of vaporization (predicted, ACD/Labs Percepta) |
|---|---|
| Target Compound Data | BP: 160.8±9.0 °C at 760 mmHg; VP: 3.1±0.3 mmHg at 25 °C; ΔHvap: 38.1±3.0 kJ/mol |
| Comparator Or Baseline | 2-Allylthiophene: BP: 157.1±9.0 °C at 760 mmHg; VP: 3.6±0.3 mmHg at 25 °C; ΔHvap: 37.8±3.0 kJ/mol |
| Quantified Difference | ΔBP ≈ +3.7 °C (mean); ΔVP ≈ –14%; ΔΔHvap ≈ +0.3 kJ/mol |
| Conditions | Predicted data from ACD/Labs Percepta Platform – PhysChem Module v14.00; values at standard pressure (760 mmHg) and 25 °C as reported on ChemSpider. |
Why This Matters
The higher boiling point and lower vapor pressure of 3-allylthiophene relative to 2-allylthiophene affect distillation cut points during monomer purification and must be accounted for in process engineering specifications for vapor-phase thin-film deposition of polythiophene precursors.
